molecular formula C11H8F2N2 B3100755 4-(3,5-Difluorophenyl)pyridin-3-amine CAS No. 1374665-04-9

4-(3,5-Difluorophenyl)pyridin-3-amine

Cat. No. B3100755
CAS RN: 1374665-04-9
M. Wt: 206.19 g/mol
InChI Key: SNMCIAJRKUBLRO-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorophenyl)pyridin-3-amine” is a chemical compound that contains a pyridine ring with an amine group at the 3rd position and a 3,5-difluorophenyl group at the 4th position . It is a small molecule and is considered experimental .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amine group at the 3rd position and a 3,5-difluorophenyl group at the 4th position . The compound crystallized with a single molecule in the unit cell of a primitive crystal system with a P-1 space group .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Research into pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlights the broader synthetic applications of compounds structurally related to 4-(3,5-Difluorophenyl)pyridin-3-amine. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds underlines the chemical's potential in facilitating complex synthesis reactions (Parmar, Vala, & Patel, 2023).

Environmental Remediation

Amine-functionalized sorbents have emerged as effective materials for removing persistent and harmful substances like PFAS (Perfluoroalkyl and Polyfluoroalkyl Substances) from water. The study on amine-containing sorbents for PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology, showcases the environmental application of compounds like this compound in water treatment processes (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Analytical Chemistry and Sensing

Pyridine derivatives, including this compound, play a crucial role in analytical chemistry, particularly as chemosensors. These compounds exhibit high affinity for various ions and neutral species, making them highly effective for the determination of different species in environmental, agricultural, and biological samples. This application is significant for monitoring and ensuring the safety and quality of various products and environments (Abu-Taweel et al., 2022).

Synthesis and Medicinal Chemistry

The synthesis and application of pyridine derivatives in medicinal chemistry demonstrate the therapeutic potential of these compounds. Pyridine derivatives are known for a wide range of biological activities, underlining their importance in developing new pharmaceuticals. Their structural characteristics allow for effective binding with different enzymes and receptors, facilitating the development of compounds with significant biological activity (Verma et al., 2019).

properties

IUPAC Name

4-(3,5-difluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-3-7(4-9(13)5-8)10-1-2-15-6-11(10)14/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMCIAJRKUBLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CC(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277920
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374665-04-9
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374665-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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